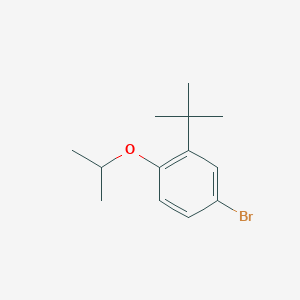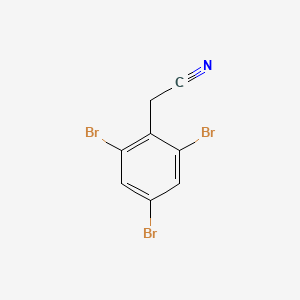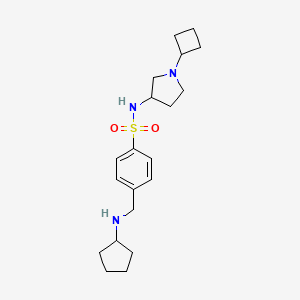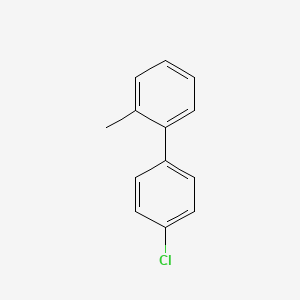![molecular formula C9H14BrNOS B12090787 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino alcohol functional group
Méthodes De Préparation
The synthesis of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. One common synthetic route includes the following steps:
Condensation Reaction: 5-bromothiophene-2-carbaldehyde is reacted with ethylamine to form an imine intermediate.
Analyse Des Réactions Chimiques
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The bromothiophene moiety may also play a role in its biological activity by facilitating interactions with aromatic amino acids in proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol include other amino alcohols and bromothiophene derivatives. Some examples are:
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of bromine.
3-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the presence of different substituents on the thiophene ring.
Propriétés
Formule moléculaire |
C9H14BrNOS |
|---|---|
Poids moléculaire |
264.18 g/mol |
Nom IUPAC |
3-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-7(11-5-2-6-12)8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3 |
Clé InChI |
HAGYECUVSZLCCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(S1)Br)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



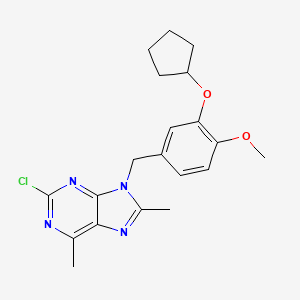

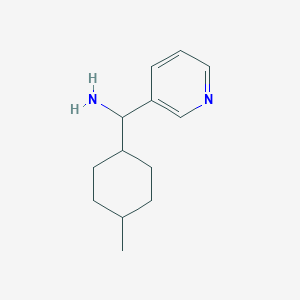

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
